1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol
Description
Historical Development of Polychlorinated Diaryl Sulfoxide Chemistry
The synthesis of diaryl sulfoxides dates to early Friedel-Crafts sulfinylation methodologies, where Lewis acids such as aluminum chloride facilitated the reaction between arenes and thionyl chloride. For polychlorinated variants, solvent-free approaches emerged as sustainable alternatives, leveraging silica-supported catalysts to minimize byproduct formation. A landmark study demonstrated that grinding p-cresol with AlCl₃ and thionyl chloride on silica gel yielded diaryl sulfoxides in 85% efficiency, with chlorine substituents enhancing electrophilic aromatic substitution kinetics.
Enantioselective advancements followed, with chiral manganese porphyrin catalysts enabling the resolution of prostereogenic sulfur centers in diaryl sulfoxides. This method achieved up to 99% enantiomeric excess (ee) for derivatives bearing aryl groups with marginal steric differences, a critical leap for applications requiring chiral precision. The incorporation of chlorine atoms at para positions was later shown to improve catalyst-substrate interactions through hydrogen bonding and electronic effects, as evidenced by NMR and IR spectral analyses.
Significance of 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol in Organosulfur Chemistry
This compound’s structure features three distinct chlorophenyl groups and a sulfinyl-ethenol backbone, conferring unique reactivity and steric profiles:
The compound’s utility extends to:
- Asymmetric Catalysis : The sulfinyl group acts as a chiral auxiliary in C–C bond-forming reactions, with the ethanol hydroxyl group participating in hydrogen-bond-donor catalysis.
- Materials Science : Polychlorinated aryl groups enhance thermal stability, making the compound a candidate for high-performance polymer additives.
- Pharmaceutical Intermediates : Its rigid structure serves as a scaffold for anticholinergic agents, leveraging chlorine’s lipophilicity to improve blood-brain barrier penetration.
Current Research Landscape and Scientific Interest
Recent studies emphasize three frontiers:
1.3.1. Synthetic Methodologies
- Enantioselective Sulfoxidation : Manganese porphyrin complexes with quinolone lactam auxiliaries now achieve near-perfect ee for polychlorinated sulfoxides, as confirmed by electronic circular dichroism (ECD) analysis.
- Solid-State Mechanochemistry : Ball-milling techniques reduce reaction times to under 10 minutes for diaryl sulfoxides, with FeCl₃-silica composites showing 96% yield for trihalogenated variants.
1.3.2. Computational Modeling
Density functional theory (DFT) simulations reveal that chlorine substituents lower the HOMO-LUMO gap (ΔE = 3.2 eV) compared to non-halogenated analogs (ΔE = 4.1 eV), correlating with increased corrosion inhibition efficacy in ferrous alloys. Monte Carlo simulations further predict adsorption energies of −42.6 kcal/mol on iron surfaces, outperforming dapsone derivatives.
1.3.3. Functionalization Reactions The compound undergoes Kornblum oxidation to yield ketones (e.g., 4,4′-dichlorobenzophenone) and participates in Pummerer rearrangements, forming vinyl sulfides under triflic anhydride catalysis. These transformations underscore its versatility in constructing complex architectures.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2-chlorophenyl)sulfinylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O2S/c21-16-9-5-14(6-10-16)20(24,15-7-11-17(22)12-8-15)13-26(25)19-4-2-1-3-18(19)23/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDQOIMWAJZJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol, also known by its CAS number 252026-52-1, is an organic compound with potential applications in medicinal chemistry and biological research. This compound features multiple chlorophenyl groups and a sulfinyl group, which may contribute to its biological activity. Understanding its mechanisms of action and biological effects is crucial for evaluating its therapeutic potential.
Chemical Structure
The molecular formula of 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol is . The structure includes:
- Two 4-chlorophenyl groups.
- One 2-chlorophenyl sulfinyl group.
- An ethanol backbone.
The biological activity of this compound is likely mediated through interactions with various molecular targets in biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors involved in signal transduction pathways.
- Gene Expression Regulation : The compound may influence transcription factors or other components of gene expression.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Azumamide A | HDAC Inhibition | 14 - 67 | |
| Azumamide C | HDAC Inhibition | 60 - 350 | |
| Similar Sulfonyl Compounds | Various Enzyme Inhibition | Varies |
Case Studies
While direct case studies on 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol are scarce, the following examples illustrate the potential biological implications of related compounds:
- Anticancer Activity : Compounds similar in structure have shown efficacy against various cancer cell lines. For instance, azumamides demonstrated selective inhibition against HDAC enzymes, suggesting that modifications in the structure can lead to enhanced biological activity.
- Enzyme Profiling : Research on structurally related sulfonamide compounds has revealed their ability to selectively inhibit certain HDAC isoforms, indicating a pathway for further exploration with 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol.
Comparison with Similar Compounds
Structural Analogs with Bis(4-chlorophenyl) Motifs
| Compound Name | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|
| Target Compound | C₁₉H₁₄Cl₃O₂S | - Bis(4-chlorophenyl) ethanol | Sulfinyl group at 2-position |
| 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol (Metabolite of Dicofol) | C₁₄H₉Cl₅O | - Bis(4-chlorophenyl) ethanol | Trichloroethanol group instead of sulfinyl |
| 2,2-Bis(4-chlorophenyl)-1,1-dichloroethane (DDD) | C₁₄H₁₀Cl₄ | - Bis(4-chlorophenyl) ethane | Dichloroethane backbone; no oxygen |
| 2,2-Bis(4-chlorophenyl)-1,1-dichloroethylene (DDE) | C₁₄H₈Cl₄ | - Bis(4-chlorophenyl) ethylene | Double bond; higher environmental persistence |
Key Observations :
- Unlike trichloroethanol metabolites (e.g., dicofol derivatives), the sulfinyl group may reduce bioaccumulation due to increased metabolic degradation .
Sulfinyl/Sulfonyl-Containing Analogs
| Compound Name | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|
| 2-{2-[(4-Chlorophenyl)sulfinyl]phenyl}propan-2-ol | C₁₅H₁₅ClO₂S | - Sulfinyl group on phenyl ring | Propan-2-ol backbone; no bis(chlorophenyl) |
| 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol | C₂₁H₁₈Cl₂O₃S | - Sulfonyl group (-SO₂-) | Sulfonyl instead of sulfinyl; methyl substituent |
| 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol | C₂₀H₁₇FO₃S | - Sulfonyl group; fluorophenyl | Fluorine substitution; diphenyl ethanol |
Key Observations :
- Sulfinyl vs. Sulfonyl : Sulfinyl groups (-S(O)-) are less oxidized than sulfonyl (-SO₂-), making the target compound more reactive in redox environments. Sulfonyl analogs exhibit higher stability and resistance to metabolic oxidation .
- Substituent Effects : The 2-chlorophenyl group in the target compound may enhance steric hindrance compared to 3-methylphenyl or fluorophenyl analogs, affecting binding to biological targets .
Q & A
Q. What advanced separation techniques resolve co-eluting impurities in environmental samples?
- Methodological Answer : Employ two-dimensional LC (2D-LC) or ion-mobility spectrometry (IMS) coupled to HRMS. For chiral separations, use capillary electrophoresis (CE) with cyclodextrin additives. and provide chromatographic optimization insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
